
2-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)ethan-1-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)ethan-1-amine, also known as CTCE-0314, is a small molecule compound with potential therapeutic applications. It belongs to the class of triazole compounds and has been studied for its potential use in treating various diseases.
作用機序
The exact mechanism of action of 2-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)ethan-1-amine is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes and signaling pathways that are involved in disease progression. For example, in cancer research, 2-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)ethan-1-amine has been shown to inhibit the activity of the MAPK/ERK signaling pathway, which is involved in cell proliferation and survival. In inflammation research, 2-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)ethan-1-amine has been shown to inhibit the activity of the NF-κB signaling pathway, which is involved in the expression of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
2-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)ethan-1-amine has been shown to have various biochemical and physiological effects in animal models. In cancer research, 2-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)ethan-1-amine has been shown to inhibit tumor growth and induce apoptosis in various cancer cell lines. In inflammation research, 2-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)ethan-1-amine has been shown to reduce the levels of pro-inflammatory cytokines and decrease inflammation in animal models. In neurological disorders, 2-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)ethan-1-amine has been shown to improve cognitive function and reduce the levels of amyloid-beta protein, which is involved in the development of Alzheimer's disease.
実験室実験の利点と制限
2-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)ethan-1-amine has several advantages and limitations for lab experiments. One advantage is that it is a small molecule compound that can easily penetrate cell membranes and reach its target site. Another advantage is that it can be synthesized using click chemistry, which is a simple and efficient method. One limitation is that the exact mechanism of action is not fully understood, which makes it difficult to design experiments to test its efficacy. Another limitation is that it has not yet been tested in clinical trials, so its safety and efficacy in humans are unknown.
将来の方向性
There are several future directions for 2-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)ethan-1-amine research. One direction is to further investigate its potential use in treating cancer, inflammation, and neurological disorders. Another direction is to study its safety and efficacy in animal models and eventually in clinical trials. Additionally, researchers can explore the structure-activity relationship of 2-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)ethan-1-amine and design new analogs with improved efficacy and selectivity. Finally, researchers can investigate the pharmacokinetics of 2-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)ethan-1-amine and optimize its dosing regimen for clinical use.
Conclusion:
In conclusion, 2-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)ethan-1-amine is a small molecule compound with potential therapeutic applications in cancer, inflammation, and neurological disorders. It can be synthesized using click chemistry and has been shown to have various biochemical and physiological effects in animal models. However, its exact mechanism of action is not fully understood, and it has not yet been tested in clinical trials. Future research directions include investigating its potential use in treating various diseases, studying its safety and efficacy in animal models and clinical trials, designing new analogs, and optimizing its dosing regimen for clinical use.
合成法
2-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)ethan-1-amine can be synthesized by reacting the appropriate alkyne with an azide in the presence of copper catalysts. The reaction is known as the Huisgen cycloaddition reaction or click chemistry. The resulting product is a triazole compound that can be further purified and characterized using various analytical techniques.
科学的研究の応用
2-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)ethan-1-amine has been studied for its potential use in treating various diseases, including cancer, inflammation, and neurological disorders. In cancer research, 2-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)ethan-1-amine has been shown to inhibit the growth of tumor cells and induce apoptosis. Inflammation research has shown that 2-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)ethan-1-amine can reduce the levels of pro-inflammatory cytokines and decrease inflammation in animal models. In neurological disorders, 2-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)ethan-1-amine has been studied for its potential use in treating Alzheimer's disease.
特性
IUPAC Name |
2-(4-cyclopropyltriazol-1-yl)ethanamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N4/c8-3-4-11-5-7(9-10-11)6-1-2-6/h5-6H,1-4,8H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFUMZGPBCAJZHH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CN(N=N2)CCN |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

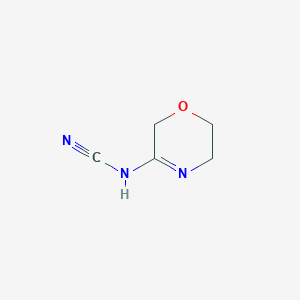





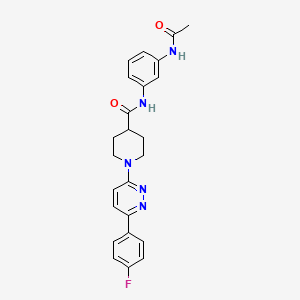
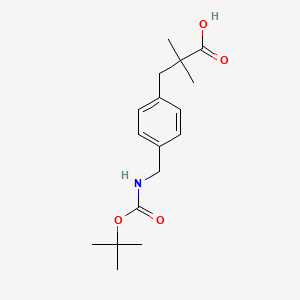

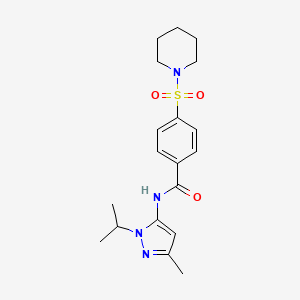
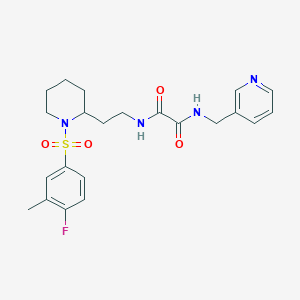
![N-(3-acetylphenyl)-2-[(3-butyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2738661.png)
![N-cyclohexyl-2-({3-oxo-2-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-2H,3H-imidazo[1,2-c]quinazolin-5-yl}sulfanyl)butanamide](/img/structure/B2738662.png)
![2-(methylamino)-N-[4-(morpholin-4-yl)phenyl]acetamide](/img/structure/B2738663.png)